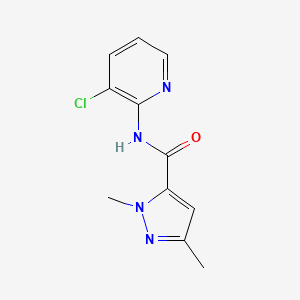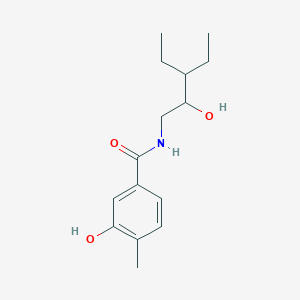![molecular formula C14H16N2O3 B6630693 3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide](/img/structure/B6630693.png)
3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a hydroxymethyl group, and an oxan-4-yl moiety attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)oxan-4-ylamine with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-carboxy-N-[4-(hydroxymethyl)oxan-4-yl]benzamide.
Reduction: 3-amino-N-[4-(hydroxymethyl)oxan-4-yl]benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
科学的研究の応用
3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyano group can act as an electrophile, while the hydroxymethyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- 3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide can be compared with other benzamide derivatives, such as:
- 3-cyano-N-[4-(methoxymethyl)oxan-4-yl]benzamide.
- 3-cyano-N-[4-(ethoxymethyl)oxan-4-yl]benzamide.
Uniqueness
- The presence of the hydroxymethyl group in this compound provides unique reactivity compared to its methoxy and ethoxy counterparts. This functional group allows for additional hydrogen bonding interactions, which can enhance its binding affinity to biological targets and influence its chemical reactivity.
特性
IUPAC Name |
3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-9-11-2-1-3-12(8-11)13(18)16-14(10-17)4-6-19-7-5-14/h1-3,8,17H,4-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUCXBYPZKQAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)NC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-6-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-2-amine](/img/structure/B6630627.png)


![4-[(2-Chloropyridin-4-yl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6630644.png)

![N-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpyridine-2-carboxamide](/img/structure/B6630653.png)
![5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B6630664.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpyridine-2-carboxamide](/img/structure/B6630672.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B6630680.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B6630700.png)
![1-[1-(5-Methyl-1,3-oxazol-2-yl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6630701.png)

